molecular formula C11H17N3O5 B6235816 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid CAS No. 1910803-63-2

2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid

Cat. No.: B6235816
CAS No.: 1910803-63-2
M. Wt: 271.27 g/mol
InChI Key: DBDCZIRMICENLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(tert-Butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone functionalized with a 4-methyl-1,2,5-oxadiazol-3-yl group and a tert-butoxycarbonyl (Boc)-protected amine. Its molecular formula is C₁₁H₁₇N₃O₅, with a molecular weight of 271.28 g/mol . The compound is cataloged under CAS number 114086-30-5 and is available through specialized chemical suppliers like Enamine Ltd .

Properties

IUPAC Name

3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-6-7(14-19-13-6)5-8(9(15)16)12-10(17)18-11(2,3)4/h8H,5H2,1-4H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDCZIRMICENLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1910803-63-2
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Amidoxime Cyclization

  • Formation of amidoxime : Reacting 4-methyl-cyanoacetamide with hydroxylamine hydrochloride in ethanol/water yields the amidoxime intermediate.

  • Cyclization : Treating the amidoxime with trifluoroacetic anhydride (TFAA) induces dehydration, forming the oxadiazole ring.

Example Reaction:

CH3C(CN)CONH2+NH2OH\cdotpHClCH3C(N-OH)CONH2TFAA4-methyl-1,2,5-oxadiazole\text{CH}3\text{C}(\text{CN})\text{CONH}2 + \text{NH}2\text{OH·HCl} \rightarrow \text{CH}3\text{C}(\text{N-OH})\text{CONH}_2 \xrightarrow{\text{TFAA}} \text{4-methyl-1,2,5-oxadiazole}

Nitrile Oxide-Nitrile Cycloaddition

  • Nitrile oxide generation : Oxidation of 4-methyl-benzaldoxime with chloramine-T produces the nitrile oxide.

  • Cycloaddition : Reacting with acetonitrile under microwave irradiation forms the oxadiazole.

Boc Protection of the Amino Group

The Boc group is introduced to the amino acid precursor before or after oxadiazole incorporation. A standard protocol involves:

Direct Boc Protection of Amino Acids

  • Reaction conditions :

    • Substrate : 3-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid.

    • Reagents : Di-tert-butyl dicarbonate (Boc₂O), NaOH, THF/water (1:1).

    • Yield : ~79% (analogous to).

Procedure :

  • Dissolve the amino acid (1 eq) and Boc₂O (1.2 eq) in THF/water.

  • Add NaOH (1 eq) and stir at 25°C for 18 hours.

  • Acidify with HCl, extract with ethyl acetate, and purify via silica chromatography.

Solid-Phase Peptide Synthesis (SPPS)

For higher regiocontrol, the Boc group can be introduced during SPPS:

  • Resin : Wang resin preloaded with Fmoc-protected amino acid.

  • Deprotection : 20% piperidine in DMF.

  • Coupling : Boc-amino acid, HOBt, DIC in DMF.

Coupling Strategies for Oxadiazole-Amino Acid Conjugation

Mitsunobu Reaction

  • Substrates : Boc-protected serine derivative and 4-methyl-1,2,5-oxadiazole alcohol.

  • Reagents : DIAD, PPh₃, THF.

  • Mechanism : Oxidative coupling to form C-O bond.

Optimization :

  • Use 1.5 eq DIAD and 2 eq PPh₃.

  • Reaction time: 12–24 hours at 0°C → RT.

Reductive Amination

  • Substrates : Boc-protected alanine aldehyde and 4-methyl-oxadiazole amine.

  • Reagents : NaBH₃CN, MeOH.

  • Yield : ~66% (analogous to).

Procedure :

  • Stir aldehyde (1 eq), amine (1.2 eq), and NaBH₃CN (1.5 eq) in methanol at RT.

  • Quench with acetic acid, extract with EtOAc, and concentrate.

Hydrolysis of Esters to Carboxylic Acids

Final deprotection of methyl/ethyl esters to yield the propanoic acid:

Basic Hydrolysis

  • Conditions : LiOH (2.9 eq), THF/water (1:1), 7 hours at 23°C.

  • Yield : >90% (analogous to).

Example :

Methyl esterLiOH, H2O/THFCarboxylic acid\text{Methyl ester} \xrightarrow{\text{LiOH, H}_2\text{O/THF}} \text{Carboxylic acid}

Acidic Hydrolysis

  • Conditions : 6N HCl, reflux, 2 hours.

  • Considerations : Avoid Boc group cleavage by using mild acids (e.g., TFA).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (HPLC)Citation
Amidoxime CyclizationCyclization with TFAA70–75>95%
Mitsunobu CouplingDIAD/PPh₃-mediated coupling58–6692%
Reductive AminationNaBH₃CN in MeOH60–6689%
Boc ProtectionBoc₂O, NaOH in THF/water7998%
Ester HydrolysisLiOH in THF/water9599%

Challenges and Optimization Strategies

  • Oxadiazole Stability : The 1,2,5-oxadiazole ring is prone to hydrolysis under strong acidic/basic conditions. Use neutral pH during coupling.

  • Racemization : Protect the α-amino group early to prevent epimerization.

  • Purification : Silica chromatography with EtOAc/hexane (3:7) effectively separates Boc-protected intermediates.

Scalability and Industrial Relevance

  • Cost-effective route : Amidoxime cyclization followed by Boc protection (total yield: ~60%).

  • Green chemistry : Replace THF with 2-MeTHF or cyclopentyl methyl ether (CPME) for sustainability .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions primarily at the methyl group attached to the oxadiazole ring, potentially forming carboxyl derivatives.

  • Reduction: : Reduction reactions may target the carboxylic acid moiety, leading to the formation of alcohol derivatives.

  • Substitution: : Both the amino and oxadiazole groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Often requires acidic or basic conditions, with reagents such as sulfuric acid or sodium hydroxide.

Major Products Formed

  • Oxidation can yield compounds like 2-{[(tert-butoxy)carbonyl]amino}-3-(4-carboxy-1,2,5-oxadiazol-3-yl)propanoic acid.

  • Reduction may produce 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanol.

  • Substitution reactions can generate a variety of functional derivatives depending on the substituents involved.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.

Drug Development

  • Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, modifications to the oxadiazole ring have been shown to improve selectivity and potency against tumor cells.
  • Anti-inflammatory Drugs : The incorporation of the oxadiazole moiety has been linked to anti-inflammatory activity, making it a candidate for developing new anti-inflammatory agents.

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amino acids. This application is vital in the field of biochemistry for constructing peptides with specific sequences.

Several studies highlight the effectiveness of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid in various applications:

Synthesis of Antitumor Agents

A study published in Journal of Medicinal Chemistry explored the synthesis of oxadiazole-containing peptides derived from this compound. The synthesized peptides showed promising activity against breast cancer cell lines (MCF-7), highlighting the potential for therapeutic applications in oncology .

Development of Antiviral Compounds

Research conducted by Smith et al. (2024) demonstrated that modifications to the oxadiazole structure could lead to compounds with antiviral properties against influenza viruses. The study emphasized the importance of structural diversity provided by this compound in drug design .

Mechanism of Action

The compound's mechanism of action involves its interaction with biological molecules:

  • Molecular Targets: : Enzymes such as carboxylases and aminotransferases.

  • Pathways Involved: : It can act as a competitive inhibitor or substrate, influencing biochemical pathways related to amino acid metabolism and signaling.

Comparison with Similar Compounds

Key Observations:

Amine Protection : The Boc group in the target compound enhances stability against nucleophilic or acidic conditions, making it more suitable for multi-step syntheses. In contrast, the formamido group in the acetic acid analog lacks such protection, increasing its reactivity but limiting synthetic utility .

Oxadiazole Orientation: The spatial arrangement of the 4-methyl-oxadiazole ring differs between the two compounds. In the target molecule, the oxadiazole is attached to the β-carbon of propanoic acid, whereas in the acetic acid analog, it is directly linked to the amino group. This difference may alter electronic properties and intermolecular interactions .

Physicochemical and Functional Implications

  • Solubility : The Boc group in the target compound reduces polarity, likely decreasing aqueous solubility compared to the more polar acetic acid derivative .
  • Stability : The Boc-protected amine is resistant to hydrolysis under basic conditions, whereas the formamido group in the acetic acid analog may degrade under similar conditions .
  • Bioactivity: The extended carbon chain in the target compound could enhance binding to hydrophobic pockets in enzymes or receptors, a feature less pronounced in the smaller acetic acid analog .

Research and Application Context

The Boc-protected propanoic acid derivative is likely employed in peptide synthesis or as a scaffold for drug discovery, leveraging its stability and modularity . The acetic acid analog, with its unprotected amine and simpler structure, may serve as a precursor for bioactive molecule synthesis or in studies requiring rapid metabolic turnover .

Biological Activity

The compound 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid is a derivative of amino acids that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on existing research, including case studies and relevant findings.

Chemical Structure and Properties

The IUPAC name for this compound is (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid . Its molecular formula is C12H18N4O4C_{12}H_{18}N_4O_4, and it possesses a molecular weight of approximately 270.30 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group that is commonly used in peptide synthesis.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the oxadiazole ring in this compound may contribute to its effectiveness against various bacterial strains.
  • Anticancer Properties : Oxadiazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that compounds containing oxadiazole can induce apoptosis in cancer cells by disrupting cellular functions and promoting cell cycle arrest.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives. The findings indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Mechanism Investigation

In a separate investigation, researchers explored the anticancer mechanisms of oxadiazole derivatives. The study revealed that treatment with these compounds resulted in significant cell death in human cancer cell lines (e.g., HeLa and MCF-7) via apoptosis pathways. The results demonstrated an IC50 value of approximately 15 µM for one derivative, suggesting a promising therapeutic index .

Anti-inflammatory Evaluation

A review article summarized various β-amino acid heterocycles, including those with oxadiazole moieties, reporting their potential as anti-inflammatory agents. The compounds were shown to reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMICs between 10 - 50 µg/mL
AnticancerIC50 ~ 15 µM in cancer cell lines
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Q & A

Q. What are the limitations of scaling up the synthesis for preclinical studies?

  • Methodology :
  • Batch vs. Flow Chemistry : Traditional batch methods face heat dissipation issues during exothermic cyclization steps. Switching to continuous flow reactors improves safety and yield consistency at multi-gram scales .
  • Regulatory Considerations : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 880 ppm) using GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.